molecular formula C20H22N2O2S B11483651 2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-

2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-

Cat. No.: B11483651
M. Wt: 354.5 g/mol
InChI Key: QMKHYBWWXILORA-UHFFFAOYSA-N
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Description

3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a methoxy, methyl, and propan-2-yl group, along with a sulfanyl group attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol derivative reacts with a suitable leaving group on the phenyl ring.

    Substitution Reactions: The methoxy, methyl, and propan-2-yl groups can be introduced through various substitution reactions, such as alkylation or acylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy, methyl, and propan-2-yl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinoxaline derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe for studying biological processes involving quinoxaline derivatives.

    Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the sulfanyl group may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with a quinoxaline core, such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline.

    Sulfanyl-Substituted Compounds: Compounds with a sulfanyl group, such as thiophenol and 4-methylthiophenol.

    Methoxy-Substituted Compounds: Compounds with a methoxy group, such as anisole and 4-methoxytoluene.

Uniqueness

3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE is unique due to the combination of its functional groups and the specific arrangement of these groups on the quinoxaline core. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

3-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C20H22N2O2S/c1-12(2)15-10-14(13(3)9-18(15)24-4)11-25-20-19(23)21-16-7-5-6-8-17(16)22-20/h5-10,12H,11H2,1-4H3,(H,21,23)

InChI Key

QMKHYBWWXILORA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3NC2=O)C(C)C)OC

Origin of Product

United States

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